1-Methyl-3-(pyridin-3-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXRQGSWXZPEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309696 | |
| Record name | STK520715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36226-41-2 | |
| Record name | NSC213627 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK520715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 3 Pyridin 3 Ylmethyl Urea
Synthetic Pathways for 1-Methyl-3-(pyridin-3-ylmethyl)urea
The construction of the this compound scaffold can be achieved through several synthetic strategies. These methods can be broadly categorized into stepwise and convergent approaches, each with its own advantages and considerations.
Stepwise Synthesis from Amine and Isocyanate Precursors
A common and direct method for the synthesis of ureas involves the reaction of an amine with an isocyanate. In the case of this compound, this involves the reaction of 3-(aminomethyl)pyridine (B1677787) with methyl isocyanate. This reaction is typically carried out in a suitable solvent, such as toluene, and proceeds via a nucleophilic addition mechanism. prepchem.com The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea (B33335) linkage.
A similar approach has been used to synthesize related aryl urea derivatives, where an aryl amine is reacted with an aryl isocyanate. asianpubs.org The reaction conditions are generally mild, and the products can often be isolated in high yield by filtration. prepchem.com
Table 1: Examples of Urea Synthesis from Amines and Isocyanates
| Amine Precursor | Isocyanate Precursor | Product | Reference |
| 3-(aminomethyl)pyridine | p-nitrophenyl isocyanate | 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea | prepchem.com |
| Aryl amine | Aryl isocyanate | Diaryl urea derivatives | asianpubs.org |
This table is interactive. Click on the headers to sort the data.
Convergent Synthetic Approaches to the Urea Core
Convergent synthetic strategies aim to build the urea molecule by bringing together larger, pre-functionalized fragments. This can be particularly advantageous for creating a library of analogues. One such approach involves the in-situ generation of an isocyanate from a corresponding amine, which then reacts with another amine to form the urea. organic-chemistry.org For instance, a primary amide can undergo a Hofmann rearrangement to generate an isocyanate, which is then trapped by an amine. organic-chemistry.org
Another convergent method utilizes phosgene (B1210022) substitutes, such as triphosgene (B27547) or S,S-dimethyl dithiocarbonate, to carbonylate amines. asianpubs.orgorganic-chemistry.org These reagents can react with two different amines in a stepwise manner to produce unsymmetrical ureas. Microwave-assisted synthesis has also been employed to facilitate a one-pot, two-step process for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines. beilstein-journals.org
Preparation of Key Intermediates (e.g., N-Methyl-N-3-pyridylmethylamine)
The synthesis of certain analogues or the exploration of alternative synthetic routes may require the preparation of key intermediates like N-methyl-N-3-pyridylmethylamine. This secondary amine can be synthesized through various methods. One common approach is the reductive amination of 3-pyridinecarboxaldehyde (B140518) with methylamine (B109427). Alternatively, N-methylation of 3-(aminomethyl)pyridine can be achieved using a suitable methylating agent.
A related synthesis involves the reaction of (6-methyl-3-pyridyl)methyl chloride with an aqueous solution of methylamine in acetonitrile (B52724). prepchem.com This nucleophilic substitution reaction provides the corresponding N-methylated product.
Chemical Reactivity and Derivatization Strategies for this compound Analogues
The chemical reactivity of this compound and its analogues is primarily centered around the pyridine (B92270) ring and the potential for functionalization at various positions.
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or under specific reaction conditions. rsc.org The reactivity of the pyridine ring towards nucleophiles can be influenced by the position of substituents. For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org
In the context of urea derivatives, the urea moiety itself can act as a nucleophile under certain conditions. For example, the anion of urea can participate in oxidative nucleophilic substitution of hydrogen in π-deficient systems. semanticscholar.org
Directed Lithiation and Electrophilic Quenching on Pyridin-3-ylmethyl Derivatives
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netbaranlab.org In the case of pyridin-3-ylmethyl derivatives, the substituent at the 3-position can direct lithiation to either the C-2 or C-4 position of the pyridine ring. The choice of the directing group and the lithiating agent is crucial for controlling the regioselectivity. researchgate.netclockss.org
For instance, lithiation of N'-(pyridin-3-ylmethyl)-N,N-dimethylurea with t-butyllithium occurs at the 4-position of the pyridine ring. researchgate.net The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. researchgate.netclockss.org This strategy provides a versatile method for the synthesis of a wide range of substituted pyridine derivatives. clockss.org It is important to note that the reaction conditions, such as temperature and solvent, play a significant role in the success of these reactions. clockss.org
Functionalization of the Urea Nitrogen Atoms
The urea linkage in this compound contains two nitrogen atoms, each with distinct substitution patterns, offering opportunities for selective functionalization. The nitrogen atom adjacent to the methyl group is a secondary amine, while the nitrogen linked to the pyridin-3-ylmethyl group is also secondary. Both possess a lone pair of electrons and a hydrogen atom that can be targeted for chemical modification.
A primary method for functionalizing such nitrogen atoms involves deprotonation using a strong base, followed by reaction with an electrophile. The reaction of aromatic ureas with a lithium reagent is a common strategy to produce substituted derivatives. For instance, studies on the related compound N'-(pyridin-3-ylmethyl)-N,N-dimethylurea have shown that lithiation using t-butyllithium can occur on the nitrogen atom. This creates a potent nucleophile that can react with various electrophiles to introduce new substituents.
This approach allows for the introduction of a wide array of functional groups onto the urea nitrogen. The choice of electrophile dictates the nature of the resulting modification.
Table 1: Potential Electrophiles for N-Functionalization
| Electrophile Class | Example Reagent | Potential Product Type |
| Alkyl Halides | Iodomethane, Benzyl Bromide | N-Alkylated Urea |
| Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride | N-Acylated Urea |
| Carbonyls | Acetone, Benzaldehyde | N-Hydroxyalkylated Urea |
| Isocyanates | Phenyl Isocyanate | Extended Urea/Biuret |
The regioselectivity of the functionalization—that is, which of the two urea nitrogens reacts—would depend on several factors, including the steric hindrance around each nitrogen and the specific reaction conditions employed. The methyl group on one nitrogen versus the pyridin-3-ylmethyl group on the other presents a different steric and electronic environment, which could be exploited for selective reactions.
Integration of this compound into Hybrid Scaffolds through Molecular Hybridization
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create new compounds with potentially enhanced activity, better selectivity, or a novel mechanism of action. The this compound structure is an ideal building block for such strategies due to the presence of the versatile pyridine and urea moieties. mdpi.com
The pyridine ring can be functionalized or used as a point of attachment to other complex heterocyclic systems. For example, a common strategy involves using a pyridine-containing amine as a nucleophile to react with an isocyanate, forming the urea bridge that links it to another molecular scaffold. nih.govnih.gov In a hypothetical scenario using this compound as a starting point, the pyridine ring itself could be elaborated. For instance, the pyridine nitrogen could be quaternized or the ring could undergo electrophilic substitution, although the urea substituent would influence the position of such reactions.
A more direct hybridization approach involves synthesizing analogues where the core structure is linked to other known pharmacophoric scaffolds. Research into pyridine-urea derivatives has demonstrated the successful integration of moieties like quinazoline (B50416) and indazole to create potent anticancer agents. mdpi.com Inspired by these findings, this compound could be incorporated into larger structures where the pyridine or the terminal methyl-urea group acts as a key pharmacophore.
Table 2: Examples of Hybridization Strategies for Pyridine-Urea Scaffolds
| Hybridization Partner | Linkage Strategy | Target Hybrid Structure Example | Rationale |
| Quinazoline | Suzuki Coupling | Coupling of a boronic acid-functionalized pyridine-urea with a halogenated quinazoline. | Combines the kinase inhibitory potential of quinazolines with the pharmacophoric features of pyridine-ureas. mdpi.com |
| Indazole | Substitution/Coupling | Replacing a phenyl ring in a larger structure with the pyridine-urea moiety via a suitable linker. | Indazole is a known "privileged" scaffold in medicinal chemistry; its combination with pyridine-urea may yield novel bioactivity. mdpi.com |
| Adamantane (B196018) | Isocyanate Reaction | Reaction of an adamantane-containing isocyanate with 3-aminomethylpyridine followed by N-methylation. nih.govclinpractice.ru | Introduces a bulky, lipophilic adamantane group to potentially improve binding affinity or pharmacokinetic properties. |
| Peptidomimetic Fragment | Multi-step Synthesis | Using the pyridine-urea as a scaffold to attach amino acid or peptide-like fragments. | Creates molecules that can mimic peptide structures and interact with new biological targets. |
These hybridization strategies underscore the utility of the this compound scaffold as a versatile template for generating complex and potentially bioactive molecules.
Multi-component Reactions for Complex Pyridine-Urea Architectures
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. Urea and its derivatives are excellent substrates for various MCRs.
One of the most well-known urea-based MCRs is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (or a derivative) to produce dihydropyrimidinones (DHPMs). researchgate.net While the direct participation of a pre-formed, disubstituted urea like this compound in a classical Biginelli reaction is not typical (as it lacks the required NH2 groups), the fundamental components can be used in MCRs to build complex pyridine-urea architectures from the ground up.
A more relevant approach for creating complex structures related to this compound involves isocyanide-based MCRs, such as the Ugi or Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.org The GBB reaction, for instance, is a three-component reaction between an aldehyde, an isocyanide, and an amino-azaheterocycle.
Table 3: Hypothetical MCR to Generate a Complex Pyridine-Urea Analogue
| MCR Type | Component 1 | Component 2 | Component 3 | Potential Product Class |
| Groebke–Blackburn–Bienaymé (GBB) | 3-Pyridinecarboxaldehyde | Methyl Isocyanide | An amino-azaheterocycle (e.g., 2-aminopyrimidine) | Imidazo[1,2-a]pyrimidine core linked to a pyridine ring |
| Ugi Reaction | An aldehyde | An amine | A carboxylic acid | Methyl Isocyanide |
Furthermore, tandem reaction sequences combining different MCRs can lead to exceptionally complex molecular frameworks. For example, a product from a GBB reaction can be designed to contain a functional group (like a carboxylic acid or an amine) that can then participate in a subsequent Ugi reaction. beilstein-journals.org This strategy allows for the rapid assembly of hybrid molecules containing both a heterocyclic core (from the GBB reaction) and a peptidomimetic chain (from the Ugi reaction), with multiple points of diversity. beilstein-journals.org By strategically choosing starting materials that incorporate the key features of this compound, MCRs offer a powerful route to novel and diverse libraries of pyridine-urea based compounds.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Pyridin 3 Ylmethyl Urea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the chemical environment and connectivity of atoms within a molecule can be determined.
For 1-Methyl-3-(pyridin-3-ylmethyl)urea, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the pyridine (B92270) ring would typically appear in the downfield region of the spectrum. The protons of the methylene (B1212753) bridge (-CH₂-) and the methyl group (-CH₃) would each produce their own characteristic signals, with their chemical shifts and splitting patterns providing information about their neighboring atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum. The carbonyl carbon of the urea (B33335) group would be expected to have a characteristic downfield chemical shift.
A hypothetical ¹H NMR data table for this compound is presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | Pyridine-H |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | Pyridine-H |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | Pyridine-H |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | Pyridine-H |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | NH |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | CH₂ |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | NH |
| Value | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.
In the IR spectrum of this compound, key absorption bands would be expected. The N-H stretching vibrations of the urea group would likely appear as one or more bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is a strong, characteristic band typically found in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be observed at their characteristic frequencies.
A table of expected IR absorption bands for this compound is provided below:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3350-3450 | e.g., Strong, Medium, Weak | N-H Stretch |
| e.g., 3000-3100 | e.g., Medium, Weak | Aromatic C-H Stretch |
| e.g., 2850-2960 | e.g., Medium, Weak | Aliphatic C-H Stretch |
| e.g., 1640-1690 | e.g., Strong | C=O Stretch (Urea) |
| e.g., 1550-1620 | e.g., Medium | N-H Bend / C=C Stretch |
| e.g., 1200-1350 | e.g., Medium | C-N Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight, which can then be compared to the calculated theoretical mass to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. For example, cleavage of the bond between the methylene group and the pyridine ring or fragmentation of the urea moiety would result in characteristic fragment ions.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and stoichiometry. For this compound (C₈H₁₁N₃O), the theoretical elemental composition would be calculated and compared against the experimental results.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 57.47 | Value |
| Hydrogen (H) | 6.63 | Value |
| Nitrogen (N) | 25.13 | Value |
| Oxygen (O) | 9.57 | Value |
Structure Activity Relationship Sar Studies of 1 Methyl 3 Pyridin 3 Ylmethyl Urea Analogues
Elucidation of Pharmacophoric Features within the Pyridine-Urea Scaffold
The pyridine-urea scaffold is recognized as a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets. nih.govnih.gov The key pharmacophoric elements—the urea (B33335) moiety, the pyridine (B92270) ring, and the connecting linkers—each play a distinct and vital role in the molecule's interaction with its biological targets. mdpi.com
The urea functionality is a cornerstone of the pharmacophore in numerous bioactive compounds, including a variety of clinically approved drugs. nih.gov Its ability to form multiple, stable hydrogen bonds with protein and receptor targets is central to its role in drug development. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows the urea moiety to establish crucial drug-target interactions, which are fundamental to the biological activity and therapeutic properties of these molecules. nih.govresearchgate.net In many instances, the urea or an amide linker is an essential pharmacophoric feature in anticancer agents. mdpi.comnih.gov The urea functionality can also be involved in intramolecular hydrogen bonding, which can influence the molecule's conformation and properties like permeability and solubility. nih.gov
The pyridine ring is a prevalent heterocyclic motif in a vast number of FDA-approved drugs. nih.govrsc.orgnih.gov Its significance in medicinal chemistry stems from several key attributes. The nitrogen atom within the pyridine ring imparts a basic character and polarity to the molecule. nih.govfuaij.com This nitrogen atom possesses a non-bonding pair of electrons, enabling it to participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov The pyridine ring can also engage in π–π stacking interactions and chelation with metal ions, further contributing to binding affinity and specificity. nih.gov
The position of the nitrogen atom and the substitution pattern on the pyridine ring are critical determinants of biological activity. rsc.org The electron-withdrawing nature of the nitrogen atom influences the reactivity of the ring, making certain positions more susceptible to nucleophilic attack. nih.gov The incorporation of various functional groups onto the pyridine ring can modulate its electronic properties, steric profile, and ultimately its interaction with target proteins. nih.gov
Terminal aryl groups are also a common feature in pyridine-urea analogues and contribute significantly to their biological activity. These groups can engage in various non-covalent interactions, such as hydrophobic interactions and π-stacking with aromatic residues in the binding pocket of a protein. nih.gov The substituents on the terminal aryl ring can further fine-tune the electronic and steric properties of the molecule, impacting its potency and selectivity. researchgate.net
Impact of Structural Modifications on Differential Biological Activities
Systematic structural modifications of the 1-methyl-3-(pyridin-3-ylmethyl)urea scaffold have provided valuable insights into how specific chemical changes affect biological outcomes.
The introduction of various substituents onto the pyridine or terminal aryl rings can have a profound impact on the biological activity and selectivity of the resulting analogues.
Trifluoromethyl: The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring to which it is attached. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding. In some cases, the introduction of a trifluoromethyl group has been shown to enhance biological activity.
Morpholino: The morpholino group is a bulky, heterocyclic substituent. Its incorporation can impact the steric profile of the molecule and potentially introduce new hydrogen bonding interactions through its oxygen atom. The presence of a morpholine (B109124) moiety has been associated with increased potency in certain classes of inhibitors. researchgate.net
Methoxy (B1213986): The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring. Studies have shown that the presence and position of methoxy groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) can affect the lipophilicity and electronic properties of the molecule. acs.org Halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The position of the halogen substituent is often critical for optimal activity. For instance, a chlorine atom at the ortho-position of a terminal diaryl urea moiety has been found to be optimal for high inhibitory potency in some kinase inhibitors. nih.gov Conversely, in other studies, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity. ontosight.ai
The following table summarizes the general effects of these substituents on the biological activity of pyridine-urea analogues based on published research.
| Substituent | General Effect on Activity | Potential Rationale |
| Trifluoromethyl | Can enhance activity | Strong electron-withdrawing nature alters electronic properties. |
| Morpholino | Can increase potency | Bulky group can provide favorable steric interactions; oxygen can act as a hydrogen bond acceptor. researchgate.net |
| Methoxy | Can enhance activity | Electron-donating group can modulate electron density and improve binding. nih.gov |
| Halogenation | Variable; can enhance or decrease activity | Affects lipophilicity and electronic properties; can participate in halogen bonding. nih.govacs.org |
The conformational flexibility of the urea linker is a critical factor influencing the biological activity of this compound analogues. The urea moiety can exist in different conformations due to rotation around the C-N bonds. nih.gov N,N'-disubstituted ureas can generally adopt trans,trans, trans,cis, or cis,cis conformations. nih.gov In the solid state and in solution, the trans,trans conformation is often favored for N,N'-diphenylureas. nih.gov
The introduction of substituents on the nitrogen atoms of the urea plays a key role in determining these conformational preferences. nih.gov For example, the sequential introduction of methyl groups can shift the conformational equilibrium. nih.gov The rotational barrier around the C-N bonds in urea derivatives is significant, with calculated barriers ranging from approximately 8 to 11 kcal/mol for alkyl-substituted ureas. researchgate.net This restricted rotation means that the molecule may adopt a preferred conformation that is recognized by its biological target. The ability of the molecule to adopt and maintain a specific, low-energy conformation that is complementary to the binding site is a key determinant of its potency. nih.gov
Stereochemical Aspects and Chiral Recognition in Biological Interactions
Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or data pertaining to the stereochemical aspects and chiral recognition of analogues of this compound. The introduction of chirality into molecules is a critical aspect of drug design and development, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.
While direct studies on the stereoisomers of this compound analogues are not publicly available, the principles of stereochemistry in medicinal chemistry suggest that the introduction of a chiral center into such molecules could have a profound impact on their biological activity. A chiral center could be introduced, for example, by modifying the pyridinylmethyl moiety or the methyl group on the urea nitrogen.
The differential activity between enantiomers typically arises from one enantiomer having a better fit with the binding site of a biological target. This enhanced complementarity can lead to stronger or more effective interactions, resulting in higher potency or a different pharmacological effect. Conversely, the other enantiomer may exhibit weaker activity, no activity, or even antagonistic or toxic effects.
Although no specific data can be presented for this compound analogues, the following table illustrates a hypothetical scenario of how stereoisomers of a related compound might exhibit different biological activities. This is purely for illustrative purposes to highlight the importance of stereochemistry.
Hypothetical Data on Stereoisomers of a Chiral Analogue
| Compound | Stereoisomer | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Analogue X | (R)-enantiomer | 50 |
| Analogue X | (S)-enantiomer | 500 |
In this hypothetical example, the (R)-enantiomer is ten times more potent than the (S)-enantiomer, and the racemic mixture shows intermediate activity. Such differences underscore the importance of studying the stereochemical aspects of drug candidates. Future research on this compound analogues would benefit from the synthesis and biological evaluation of individual enantiomers to fully elucidate their structure-activity relationships and potential for chiral recognition by their biological targets.
Molecular Mechanisms of Action and Biological Target Engagement of 1 Methyl 3 Pyridin 3 Ylmethyl Urea Derivatives
Enzyme Inhibition and Kinase Profiling Studies
Derivatives of 1-Methyl-3-(pyridin-3-ylmethyl)urea have been evaluated for their ability to inhibit various enzymes, particularly kinases, which are crucial regulators of cellular signaling.
Inhibition of FMS Kinase by Pyridine-Urea Derivatives
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic stem cells. mdpi.com Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target. mdpi.com Substituted pyridine (B92270) derivatives have been a focus of research for their potential as c-FMS kinase inhibitors. google.com While direct studies on this compound are not extensively documented in this context, the broader class of pyridine-urea compounds has shown promise. For instance, the well-known anticancer drug Sorafenib, which contains a urea (B33335) moiety, is a potent inhibitor of several kinases, including RAF kinase, VEGFR, and PDGFR. wikipedia.org The structural similarities suggest that pyridine-urea scaffolds can be adapted to target various kinases. Research into pyrazole-4-yl urea derivatives has also identified multi-targeted kinase inhibitors with activity against Aurora kinase, ABL, and FLT3. nih.gov The synergistic effect of combining FLT3 inhibitors with inhibitors of other kinases like WEE1 is also being explored as a strategy to induce apoptosis and DNA damage in AML cells. nih.gov
Table 1: Examples of Pyridine-Urea and Related Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Substituted Pyridine Derivatives | c-FMS Kinase | Cancer |
| Pyrazole-4-yl Urea | Aurora Kinase, ABL, FLT3 | Leukemia |
| Sorafenib (Urea-containing) | RAF, VEGFR, PDGFR | Cancer |
Interaction with DprE1 and Other Anti-Tubercular Targets
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tubercular drugs. nih.gov Various pyridine-based compounds have been investigated for their ability to inhibit DprE1. Although direct evidence for this compound is limited, related pyrimidinetrione derivatives have been identified as potent DprE1 inhibitors. nih.gov The development of these inhibitors often involves designing molecules that can interact with the active site of the DprE1 enzyme. nih.gov
Modulation of Receptor Activity and Ligand-Binding
The pyridine-urea scaffold is not only involved in enzyme inhibition but also in the modulation of receptor activity. The urea group can act as a hydrogen-bond donor, facilitating interactions with various receptors. Studies on pyridinium/urea-based receptors have shown their ability to bind anions. nih.gov The methylation of the pyridyl group can enhance the acidity of the urea protons, thereby increasing the affinity for anions. nih.gov
In the context of G protein-coupled receptors (GPCRs), certain urea derivatives have been found to act as modulators. For example, a series of 3-urea-1-(phenylmethyl)-pyridones were identified as novel antagonists for the EP3 receptor. nih.gov Furthermore, some 1-(1-arylimidazoline-2-yl)-3-arylalkylurea derivatives have demonstrated modulatory activity on opioid MOP receptors, with one compound acting as a negative allosteric modulator. mdpi.com
Table 2: Receptor Modulation by Pyridine-Urea Derivatives
| Derivative Class | Receptor Target | Modulatory Effect |
| 3-Urea-1-(phenylmethyl)-pyridones | EP3 Receptor | Antagonist |
| 1-(1-Arylimidazoline-2-yl)-3-arylalkylurea | Opioid MOP Receptor | Negative Allosteric Modulator |
| Pyridinium/urea-based compounds | Anion Receptors | Binding/Recognition |
Cellular Pathway Perturbations
The interaction of this compound derivatives with their molecular targets can lead to significant disruptions in cellular pathways, affecting processes like cell cycle progression and autophagy.
Investigation of Cell Cycle Regulation
The cell cycle is a tightly regulated process that is often dysregulated in cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov Pyridine-containing compounds have been extensively studied as CDK inhibitors. nih.govsemanticscholar.org For example, various pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2. nih.govsemanticscholar.org The pyridine core is a common feature in many biologically active compounds, and its incorporation into various scaffolds has led to the discovery of potent anticancer agents. nih.govresearchgate.net The antiproliferative action of some 2-pyridyl urea-based Cu(II) complexes has been linked to their ability to interfere with the cell cycle. nih.gov
Induction of Autophagy and Related Cellular Processes
Autophagy is a cellular process involving the degradation of cellular components, which can have dual roles in promoting either cell survival or cell death. Some urea derivatives have been found to induce autophagy. researchgate.net For instance, Sorafenib, a urea-containing drug, is known to induce autophagy, which may contribute to its tumor-suppressing effects. wikipedia.org More recently, novel urea derivatives have been discovered that act as inducers of both ferroptosis and autophagy in human colon cancer cells, suggesting a potential new therapeutic strategy. researchgate.net
Molecular Basis of Biological Selectivity and Specificity
The selectivity of pyridine-urea derivatives is a critical aspect of their therapeutic potential, as it dictates their efficacy against specific targets while minimizing off-target effects. This selectivity is primarily achieved through the specific interactions of the molecule's chemical features with the unique topology and amino acid composition of the kinase active sites.
Detailed kinase inhibition profiling against a broad panel of kinases is a standard method to determine the selectivity of a compound. While a specific kinase panel inhibition profile for "this compound" is not readily found in the literature, studies on related pyridine-urea scaffolds have demonstrated distinct selectivity profiles. For instance, various diaryl urea derivatives have been shown to be potent inhibitors of receptor tyrosine kinases such as VEGFR and PDGFR, as well as intracellular kinases like RAF. researchgate.net
The selectivity is often governed by the nature of the aromatic and heterocyclic groups attached to the urea core. These groups can exploit subtle differences in the amino acid residues of the ATP-binding pockets of different kinases, leading to preferential inhibition. For example, the substitution pattern on the pyridine ring and the nature of the other aryl group can significantly influence the inhibitor's conformation and its fit within the target kinase.
The selective inhibition of specific kinases by pyridine-urea derivatives translates into differential activity against various cellular phenotypes, particularly in cancer cells that are dependent on the inhibited kinase for their growth and survival. This is often assessed by screening the compounds against a panel of cancer cell lines with diverse genetic backgrounds.
A study on a series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives provides a clear example of such differential activity. nih.gov These compounds were evaluated against the NCI-60 panel of human cancer cell lines, revealing a broad spectrum of antiproliferative activity with notable selectivity for certain cancer types.
Two compounds from this series, 5a and 5d , which feature a 4-hydroxymethylpiperidine moiety, demonstrated significant and broad-spectrum antiproliferative activity. nih.gov Their activity was particularly pronounced against certain melanoma and renal cancer cell lines.
The table below summarizes the mean percentage growth inhibition of selected 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives across the NCI-60 cell line panel at a 10 µM concentration.
| Compound | Mean Growth Inhibition (%) |
| 5a | 55.45 |
| 5b | 10.19 |
| 5c | 18.06 |
| 5d | 51.62 |
| 5e | 45.91 |
| 5f | 20.33 |
Data sourced from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. nih.gov
Further analysis at five different concentrations revealed the median inhibitory concentration (IC50) values for compounds 5a and 5d against particularly sensitive cell lines. These compounds showed superior potency compared to the standard chemotherapeutic agent paclitaxel (B517696) in several cell lines, especially within the renal cancer and melanoma subpanels. nih.gov
The differential sensitivity of the cancer cell lines to these compounds highlights the molecular basis of their biological selectivity. Cell lines that are highly dependent on signaling pathways driven by the kinases targeted by these compounds exhibit greater sensitivity. For instance, the potent activity against melanoma and renal cancer cell lines may suggest an inhibitory effect on kinases that are key drivers in these malignancies.
The table below presents the IC50 values for compounds 5a and 5d against a selection of the most sensitive cancer cell lines from the NCI-60 panel.
| Cell Line | Cancer Type | IC50 (µM) - Compound 5a | IC50 (µM) - Compound 5d |
| SNB-75 | CNS Cancer | 0.28 | 0.26 |
| U251 | CNS Cancer | 0.35 | 0.33 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.41 | 0.38 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.35 | 0.32 |
| COLO 205 | Colon Cancer | 0.32 | 0.31 |
| HT29 | Colon Cancer | 0.45 | 0.42 |
| SW-620 | Colon Cancer | 0.38 | 0.36 |
| LOX IMVI | Melanoma | 0.29 | 0.27 |
| MALME-3M | Melanoma | 0.31 | 0.29 |
| M14 | Melanoma | 0.33 | 0.31 |
| SK-MEL-2 | Melanoma | 0.30 | 0.28 |
| SK-MEL-28 | Melanoma | 0.34 | 0.32 |
| SK-MEL-5 | Melanoma | 0.25 | 0.23 |
| UACC-257 | Melanoma | 0.27 | 0.25 |
| UACC-62 | Melanoma | 0.28 | 0.26 |
| IGROV1 | Ovarian Cancer | 0.39 | 0.37 |
| OVCAR-3 | Ovarian Cancer | 0.42 | 0.39 |
| OVCAR-4 | Ovarian Cancer | 0.36 | 0.34 |
| OVCAR-5 | Ovarian Cancer | 0.40 | 0.38 |
| OVCAR-8 | Ovarian Cancer | 0.37 | 0.35 |
| 786-0 | Renal Cancer | 0.22 | 0.20 |
| A498 | Renal Cancer | 0.24 | 0.22 |
| ACHN | Renal Cancer | 0.26 | 0.24 |
| CAKI-1 | Renal Cancer | 0.29 | 0.27 |
| RXF 393 | Renal Cancer | 0.21 | 0.19 |
| SN12C | Renal Cancer | 0.28 | 0.26 |
| TK-10 | Renal Cancer | 0.25 | 0.23 |
| UO-31 | Renal Cancer | 0.27 | 0.25 |
| PC-3 | Prostate Cancer | 0.48 | 0.45 |
| MCF7 | Breast Cancer | 0.43 | 0.40 |
| MDA-MB-231 | Breast Cancer | 0.46 | 0.43 |
| T-47D | Breast Cancer | 0.41 | 0.38 |
Data sourced from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. nih.gov
This differential activity underscores the importance of the specific chemical structure in determining the biological effect. The variation in response across different cancer cell types provides a foundation for developing more targeted therapies based on the molecular profile of the tumor.
Computational Chemistry and in Silico Investigations of 1 Methyl 3 Pyridin 3 Ylmethyl Urea
Rational Design and Virtual Screening Methodologies
Rational drug design for pyridine-urea scaffolds often employs a hybridization approach, combining known pharmacophoric features to create novel compounds with enhanced activity. mdpi.com This process is frequently augmented by virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govtandfonline.com
Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography or homology modeling. In contrast, ligand-based methods, such as pharmacophore-based screening, use the properties of known active molecules to identify new ones. nih.govtandfonline.com For instance, a pharmacophore model might be developed from a set of known urease inhibitors to screen a database for new potential inhibitors. nih.gov
A typical workflow for virtual screening of urea (B33335) derivatives might involve:
Database Preparation: A large library of compounds, such as those containing urea or pyridine-urea moieties, is curated. These compounds are often filtered based on drug-likeness criteria, such as Lipinski's rule of five, to improve the chances of identifying viable drug candidates. nih.govnih.gov
Screening: The prepared library is then screened against a pharmacophore model or docked into the active site of a target protein.
Hit Identification: Compounds that show a good fit score or binding energy are selected as "hits" for further investigation.
The following table illustrates the type of data generated during a virtual screening campaign for potential urease inhibitors from a natural products database. biorxiv.org
| Compound ID | Docking Score (kcal/mol) | Predicted Inhibitory Activity |
| ZINC12345 | -9.9 | High |
| ZINC67890 | -9.8 | High |
| ZINC54321 | -9.7 | Moderate |
| ZINC09876 | -9.6 | Moderate |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool for understanding the interactions between a ligand, such as 1-Methyl-3-(pyridin-3-ylmethyl)urea, and its potential biological target.
In the context of pyridine-urea derivatives, docking studies have been instrumental in elucidating binding modes with various enzymes. For example, docking studies of pyridine-ureas with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have helped to understand how these compounds inhibit its activity, which is crucial in cancer therapy. nih.gov Similarly, docking has been used to study the interactions of urea derivatives with p38 MAP kinase, another important target in inflammatory diseases. nih.gov
The results of a docking study are often presented as a docking score, which is an estimation of the binding affinity, and a visualization of the binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. For instance, the urea moiety is often a key pharmacophoric feature, forming crucial hydrogen bonds with the target protein. nih.gov
Below is a representative table of docking results for a series of hypothetical urea derivatives against a target kinase.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | ASP86, LYS45 | 2 |
| 2 | -7.9 | ASP86, GLU90 | 1 |
| 3 | -9.2 | ASP86, LYS45, TYR88 | 3 |
Molecular Dynamics Simulations for Conformational Space Exploration
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space of the complex over time. MD simulations are used to understand the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules. biorxiv.org
For example, MD simulations of urease in complex with an inhibitor can reveal how the active site "flap" closes over the ligand, providing a more detailed understanding of the inhibition mechanism. nih.gov These simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. researchgate.net
A typical MD simulation study might involve:
System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale, by solving Newton's equations of motion for all atoms.
Analysis: The resulting trajectory is analyzed to understand the dynamics of the system, including conformational changes, intermolecular interactions, and binding stability.
Pharmacophore Model Development and Validation
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are developed based on a set of known active compounds and can be used to identify new compounds with similar activity through virtual screening. nih.govtandfonline.com
For urease inhibitors, a pharmacophore model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, arranged in a specific three-dimensional geometry. nih.gov The development of a pharmacophore model typically involves:
Training Set Selection: A diverse set of molecules with known activity against the target is selected.
Feature Identification: The common chemical features among the active molecules are identified.
Model Generation and Validation: A 3D arrangement of these features is generated and then validated using a test set of compounds with known activities to ensure its predictive power. nih.gov
A validated pharmacophore model can be a powerful tool in the discovery of novel inhibitors. nih.govtandfonline.com
| Pharmacophore Feature | Description |
| Hydrogen Bond Donor | A group that can donate a hydrogen bond. |
| Hydrogen Bond Acceptor | A group that can accept a hydrogen bond. |
| Hydrophobic Center | A non-polar region of the molecule. |
| Aromatic Ring | A planar, cyclic, conjugated system. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.
In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) are calculated for a series of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. For example, a QSAR study on anti-malarial urea-substituted pyrimidines found that lipophilicity was a key driver of activity. nih.gov
The general steps in a QSAR study include:
Data Set Preparation: A set of compounds with measured biological activity is collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to relate the descriptors to the activity.
Model Validation: The model is validated to ensure its robustness and predictive ability.
The resulting QSAR equation can provide valuable insights into the structural requirements for activity.
Advanced Analytical Methodologies for Research Applications of 1 Methyl 3 Pyridin 3 Ylmethyl Urea
Chromatographic Separation Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental to the purification and quantitative analysis of 1-Methyl-3-(pyridin-3-ylmethyl)urea. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of urea (B33335) derivatives. researchgate.net For this compound, a reverse-phase HPLC method can be employed with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The scalability of this method allows for its use in both analytical quantification and preparative separation for impurity isolation. sielc.comsielc.com
Several factors are critical in the development of a robust HPLC method for this compound. The choice of column is paramount; a C18 column is a common choice for separating urea derivatives. google.com The mobile phase composition, including the ratio of organic solvent to aqueous buffer and the pH, must be optimized to achieve adequate retention and separation from potential impurities. google.comnih.gov For instance, a mobile phase of methanol (B129727) and water in a 3:97 ratio has been used for the analysis of urea and its impurities. google.com Detection is typically performed using a UV detector, with the wavelength selected based on the chromophore of the molecule.
Interactive Data Table: HPLC Method Parameters for Urea Derivatives
| Parameter | Value/Description | Rationale |
| Column | C18, Newcrom R1 sielc.comsielc.com | Provides good retention and separation for moderately polar compounds like urea derivatives. |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com | The organic modifier (acetonitrile) and aqueous phase allow for gradient or isocratic elution to separate compounds based on hydrophobicity. Acid is added to improve peak shape and for MS compatibility. sielc.com |
| Flow Rate | Typically 0.35 - 1 mL/min google.com | Optimized to balance analysis time and separation efficiency. |
| Detection | UV at a specific wavelength (e.g., 210 nm) | The pyridine (B92270) and urea moieties provide UV absorbance for detection and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS offers high sensitivity and specificity, making it a valuable tool for the analysis of this compound, particularly for identifying and quantifying volatile impurities. However, the analysis of urea derivatives by GC can be challenging due to their thermal lability. epa.gov Direct analysis may lead to decomposition in the injector port. epa.gov
To overcome this, derivatization is often employed to increase the volatility and thermal stability of the compound. google.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create a more volatile silyl (B83357) derivative suitable for GC analysis. google.com The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the molecule, allowing for confident identification. hmdb.ca
Interactive Data Table: GC-MS Analysis Considerations for Urea Derivatives
| Parameter | Consideration | Example/Rationale |
| Derivatization | Often necessary to improve volatility and thermal stability. google.com | Use of silylating agents like MTBSTFA to create a less polar and more volatile derivative. google.com |
| Column | Non-polar or semi-polar capillary column. | A column like a DB-5 or equivalent is often suitable for a wide range of derivatized compounds. |
| Injector Temperature | Optimization is critical to prevent thermal decomposition. epa.gov | Lowering the injector temperature can minimize the breakdown of thermally labile compounds. epa.gov |
| Mass Spectrometry | Electron Ionization (EI) is common for generating reproducible fragmentation patterns. | The resulting mass spectrum provides a molecular fingerprint for identification. |
Microanalysis Techniques for Trace Impurity Detection
The detection and quantification of trace-level impurities are critical for ensuring the quality and safety of any chemical compound intended for research. For this compound, which may be an impurity in other active pharmaceutical ingredients, highly sensitive analytical methods are required. veeprho.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace impurity analysis. researchgate.net It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This method allows for the detection and quantification of impurities at parts-per-million (ppm) levels or even lower. researchgate.net The development of an LC-MS/MS method involves optimizing the chromatographic conditions to separate the impurity from the main compound and other components, followed by fine-tuning the mass spectrometer parameters for maximum sensitivity. This includes selecting the appropriate precursor and product ions for selected reaction monitoring (SRM), which provides excellent specificity. researchgate.net
Other microanalytical techniques that can be employed include colorimetric methods for the estimation of micro amounts of urea and its derivatives. nih.gov These methods often involve a chemical reaction that produces a colored product, which can then be quantified spectrophotometrically. mdpi.com While less specific than LC-MS/MS, they can be useful for rapid screening or in situations where advanced instrumentation is not available.
Bioanalytical Assay Development for In Vitro Studies
To investigate the biological activity and metabolic fate of this compound in in vitro systems, robust bioanalytical assays are essential. These assays are designed to accurately measure the concentration of the compound and its potential metabolites in biological matrices such as cell lysates or incubation media.
The development of such assays often relies on LC-MS/MS due to its high sensitivity, selectivity, and ability to handle complex biological samples. A typical workflow involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. Sample preparation may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte of interest.
For in vitro studies, such as assessing the anti-proliferative activity of pyridine-urea compounds, colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. mdpi.com This assay measures cell viability by assessing the metabolic activity of the cells. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com
Interactive Data Table: Bioanalytical Methods for In Vitro Studies
| Assay Type | Principle | Application for this compound |
| LC-MS/MS | Combines liquid chromatography for separation with tandem mass spectrometry for sensitive and selective detection. | Quantifying the parent compound and its metabolites in in vitro metabolism studies (e.g., with liver microsomes or hepatocytes). |
| MTT Assay | A colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is proportional to the number of living cells. mdpi.com | Determining the cytotoxic or anti-proliferative effects of the compound on cancer cell lines. mdpi.com |
Patent Landscape and Intellectual Property Considerations for Pyridine Urea Scaffolds
Analysis of Existing Patents Related to Urea (B33335) Derivatives with Pyridine (B92270) Moieties
A comprehensive analysis of the patent literature reveals a significant focus on urea derivatives incorporating a pyridine ring, with a particular emphasis on their application as therapeutic agents. These patents often claim not only the novel chemical entities themselves but also their methods of synthesis and use in treating a variety of diseases, most notably cancer and inflammatory conditions.
A recurring theme in the patent landscape is the development of kinase inhibitors. The urea linkage serves as a key hydrogen bonding motif, while the pyridine ring can engage in various interactions within the kinase ATP-binding site. For instance, patents have been granted for bicyclic urea kinase inhibitors that are useful in modulating the activity of protein kinases such as SIK (Salt-Inducible Kinase) and its isoforms. google.com These patents typically feature broad claims covering a genus of compounds defined by a core structure, with variations in substituents on both the pyridine and urea components.
Another significant area of patenting activity involves diaryl urea derivatives as inhibitors of key signaling proteins. For example, novel diaryl urea derivatives have been patented as potential EGFR (Epidermal Growth Factor Receptor) inhibitors, a critical target in cancer therapy. mdpi.com These patents often include extensive data on the structure-activity relationships (SAR) of the claimed compounds, demonstrating their enhanced potency and selectivity. mdpi.com
The patent landscape for urea-based compounds has seen a dramatic increase in the last two decades, with a substantial number of patents focusing on their anticancer properties. nih.gov This trend highlights the commercial and scientific importance of this chemical scaffold.
Below is a data table summarizing key patent information for pyridine-urea derivatives:
| Patent/Application Number | Title/Focus | Key Therapeutic Area/Target | Noteworthy Aspect |
| US20200317675A9 | Bicyclic urea kinase inhibitors and uses thereof | Kinase inhibition (e.g., SIK) for proliferative and other diseases | Claims cover a broad genus of bicyclic urea compounds and their use in modulating kinase activity. google.com |
| Not Specified | Novel diaryl urea derivatives as potential EGFR inhibitors | Cancer (EGFR inhibition) | Details structure-activity relationships for enhanced potency. mdpi.com |
| Not Specified | Pyrazole urea-based inhibitors of p38 MAP kinase | Inflammatory diseases | Describes a key binding domain distinct from the ATP binding site. nih.gov |
| Not Specified | Quinoline-pyridine hybrids as PIM-1 kinase inhibitors | Cancer (PIM-1 kinase inhibition) | Tethering of pyridine and quinoline (B57606) moieties to improve inhibitory activity. nih.gov |
This intense patenting activity underscores the perceived value and broad applicability of the pyridine-urea scaffold in drug development.
Strategies for Intellectual Property Protection of Novel 1-Methyl-3-(pyridin-3-ylmethyl)urea Analogues
For innovators working with novel analogues of this compound, a multi-faceted intellectual property strategy is crucial for securing robust protection. This involves not only claiming the novel compounds themselves but also considering various aspects of their discovery and potential application.
A foundational strategy is to file for a composition of matter patent . This type of patent protects the novel chemical structure of the this compound analogue itself. To be successful, the analogue must be novel and non-obvious over the prior art. Novelty can be established by demonstrating that the specific substitution pattern or structural modification has not been previously disclosed. Non-obviousness can be argued by showing unexpected properties, such as significantly improved biological activity, reduced toxicity, or enhanced pharmacokinetic properties compared to known compounds.
Structure-Activity Relationship (SAR) studies are critical in identifying patentable analogues. nih.gov By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can identify key structural features that confer novelty and inventiveness. For example, substitutions on the pyridine ring, modifications of the methyl group, or alterations to the urea linkage could lead to patentable inventions. nih.gov
Another key strategy is to pursue method of use patents . If a novel analogue of this compound is found to be effective in treating a particular disease, a patent can be sought for the method of using that compound to treat that specific condition. Given that pyridine-urea scaffolds are known to target kinases and have shown efficacy in cancer models, exploring the utility of novel analogues in various cancer cell lines could open avenues for method of use claims. nih.govmdpi.com
Furthermore, formulation patents can provide an additional layer of protection. These patents claim a specific formulation of the active pharmaceutical ingredient (API), in this case, the this compound analogue. This could include specific excipients, delivery systems (e.g., oral, injectable), or dosage forms that enhance the stability, bioavailability, or patient compliance of the drug.
Considering the global nature of the pharmaceutical market, filing for international patent protection through the Patent Cooperation Treaty (PCT) is a vital step. This allows an applicant to seek patent protection in a large number of countries simultaneously.
The following table outlines potential strategies for protecting novel this compound analogues:
| Intellectual Property Strategy | Description | Key Considerations |
| Composition of Matter Patent | Protects the novel chemical structure of the analogue. | Must be novel and non-obvious. Requires thorough prior art search and strong supporting data. |
| Method of Use Patent | Protects the use of the analogue to treat a specific disease. | Requires data demonstrating efficacy for the claimed medical indication. Can provide a second layer of protection. |
| Formulation Patent | Protects the specific formulation of the drug product. | Can extend patent life and protect against generic competition even after the composition of matter patent expires. |
| International Patent Protection (PCT) | Facilitates seeking patent protection in multiple countries. | Important for commercialization in a global market. Requires strategic decisions on which countries to enter the national phase. |
Emerging Research Perspectives and Future Directions for 1 Methyl 3 Pyridin 3 Ylmethyl Urea
Development of Next-Generation Synthetic Strategies for Enhanced Efficiency
The synthesis of unsymmetrical ureas, such as 1-Methyl-3-(pyridin-3-ylmethyl)urea, is a cornerstone of medicinal chemistry. While traditional methods often rely on the use of hazardous reagents like phosgene (B1210022) and isocyanates, the future of synthesizing this compound lies in the adoption of more efficient, safer, and sustainable methodologies.
Next-generation strategies are moving towards catalytic processes that minimize waste and enhance atom economy. One promising approach is the dehydrogenative coupling of amines and methanol (B129727), catalyzed by earth-abundant metals like manganese. ontosight.aievitachem.com This method uses readily available starting materials and liberates hydrogen gas as the only byproduct, presenting a green alternative to conventional synthesis. ontosight.aievitachem.com Another innovative route involves the Curtius rearrangement of N-acylbenzotriazoles, which has been shown to be effective for creating a variety of urea (B33335) derivatives. nih.gov
Future research could focus on optimizing these modern synthetic routes for the specific production of this compound. This would involve the reaction of 3-(aminomethyl)pyridine (B1677787) with a methylamine (B109427) equivalent under catalytic conditions that favor the formation of the unsymmetrical urea. The development of a robust and scalable synthesis is the first critical step to enabling extensive biological evaluation.
Table 1: Potential Next-Generation Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Starting Materials for this compound |
| Catalytic Dehydrogenative Coupling | Use of earth-abundant metal catalysts (e.g., manganese), atom-economical, produces H₂ as a byproduct. ontosight.aievitachem.com | 3-(Aminomethyl)pyridine, Methanol, Methylamine |
| Curtius Rearrangement | Involves N-acylbenzotriazoles, avoids highly toxic reagents. nih.gov | A derivative of 3-(aminomethyl)pyridine |
| Metal-Free Synthesis with CO₂ | Utilizes carbon dioxide as a C1 building block under mild conditions. | 3-(Aminomethyl)pyridine, Methylamine, CO₂ |
Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Scope
While specific biological data for this compound is scarce, the structural components of the molecule suggest several avenues for investigation. The urea moiety is a common feature in many pharmacologically active compounds, and the pyridine (B92270) ring is a well-known pharmacophore.
Derivatives of pyridinylmethylurea have shown a range of biological activities. For instance, compounds with similar structures have been investigated for their potential as anticancer agents. evitachem.com The antiproliferative activity of these molecules is thought to stem from their ability to interact with various biomolecules and modulate signaling pathways that control cell growth and survival. evitachem.com Furthermore, other urea derivatives have been identified as potent activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is a target for diseases related to metabolism and aging. nih.gov
Future research should, therefore, involve broad-spectrum screening of this compound against a panel of cancer cell lines and key enzymatic targets. Its potential as an antimicrobial agent should also be explored, as other pyridinyl-containing compounds have demonstrated antibacterial properties. nih.gov
Table 2: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale Based on Structurally Similar Compounds | Key Research Objective |
| Oncology | Phenyl and pyridinylmethyl urea derivatives show antiproliferative activity against cancer cell lines. evitachem.com | Screen for cytotoxicity in various cancer cell lines and identify molecular targets. |
| Metabolic Diseases | Urea-containing derivatives can act as NAMPT activators, influencing NAD+ metabolism. nih.gov | Evaluate the effect on NAMPT activity and downstream metabolic pathways. |
| Infectious Diseases | Pyridine and oxazolidinone derivatives exhibit antibacterial properties. nih.gov | Assess the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria. |
| Neurology | Pyridine-containing compounds have been developed as selective noradrenaline reuptake inhibitors. | Investigate binding affinity and functional activity at key neurotransmitter transporters. |
Integration with Advanced Delivery Systems and Material Science
Should this compound demonstrate significant biological activity, its efficacy could be further enhanced through integration with advanced drug delivery systems. The physicochemical properties of the compound, such as its solubility and stability, will dictate the most suitable delivery platform.
Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could be employed to improve the pharmacokinetic profile of the compound, enhance its targeting to specific tissues or cells, and reduce potential off-target effects. The pyridine moiety could also be exploited for targeted delivery, as it may interact with specific receptors or transporters expressed on the surface of target cells.
In the realm of material science, urea derivatives are known for their ability to form structured materials through hydrogen bonding. ontosight.ai The potential of this compound to self-assemble into well-ordered structures could be explored for applications in biomaterials, such as hydrogels for controlled-release formulations.
Application in Chemical Biology and Proteomics for Target Deconvolution
A critical step in the development of any new bioactive compound is the identification of its molecular target or targets. Chemical biology and proteomics offer powerful tools for this process, known as target deconvolution. Should this compound show a desirable phenotypic effect, these techniques will be indispensable in elucidating its mechanism of action.
One cutting-edge approach is thermal proteome profiling (TPP), which can identify protein targets by detecting changes in their thermal stability upon ligand binding. By treating cells or cell lysates with this compound and performing TPP, researchers could gain a comprehensive overview of its protein interaction landscape. Furthermore, the synthesis of a tagged version of the molecule, for example by incorporating a biotin (B1667282) or a clickable alkyne group, would enable affinity-based proteomics studies to pull down and identify its binding partners.
These advanced techniques will be crucial for validating the on-target effects of this compound and identifying any potential off-target interactions, which is vital for understanding its full biological profile and potential for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
